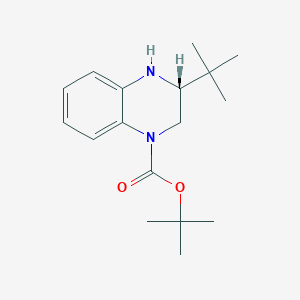

![molecular formula C7H6ClNO B2536162 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 161454-93-9](/img/structure/B2536162.png)

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

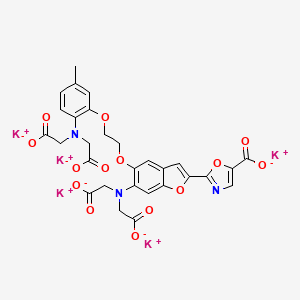

“6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C11H8ClNO . It has an average mass of 205.640 Da and a monoisotopic mass of 205.029449 Da .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.1±3.0 kJ/mol and a flash point of 171.2±26.5 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Medicinal Chemistry

Pyridine derivatives are crucial in various fields, especially in medicinal chemistry, where they exhibit a wide range of biological activities. These activities include antifungal, antibacterial, antioxidant, anticancer, and anti-inflammatory effects. The significance of pyridine derivatives in drug discovery is underscored by their role in the development of new therapeutic agents, suggesting potential medicinal applications for structurally similar compounds like 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (Alshamrani, 2023).

Catalysis and Organic Synthesis

Heterocyclic compounds are instrumental in catalysis and organic synthesis. For instance, hybrid catalysts have been employed in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, a process crucial for the pharmaceutical industry due to the bioavailability of these scaffolds. This indicates that compounds like this compound could find applications in catalysis or as intermediates in organic synthesis (Parmar, Vala, & Patel, 2023).

Environmental Safety and Pollution Studies

Research on the environmental impact of persistent organic pollutants underscores the importance of understanding the behavior of complex heterocyclic compounds. Studies on alternatives to per- and polyfluoroalkyl substances (PFASs) highlight the environmental persistence and potential toxicity of various compounds, suggesting that similar research could be relevant for assessing the environmental impact of compounds like this compound (Wang et al., 2019).

Chemosensing Applications

Pyridine derivatives have been explored for their chemosensing capabilities, particularly in the detection of ions and neutral species. This suggests potential applications for this compound in the development of new chemosensors or analytical methods (Abu-Taweel et al., 2022).

Zukünftige Richtungen

The development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important due to various types of biological activity that have been observed for these fused heterocyclic systems . These compounds have shown promise for the treatment of Alzheimer’s disease and have been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

Wirkmechanismus

Target of Action

Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been associated with various types of biological activity . For instance, the structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine .

Mode of Action

It’s known that the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2h-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Biochemical Pathways

It’s known that similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have shown promise for the treatment of alzheimer’s disease .

Result of Action

Similar compounds have shown various types of biological activity .

Eigenschaften

IUPAC Name |

6-chloro-2,3-dihydrofuro[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPZITKVUUEGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

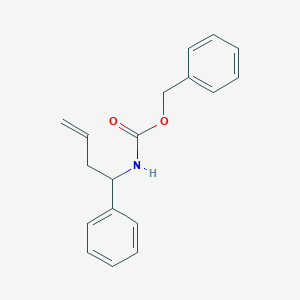

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)

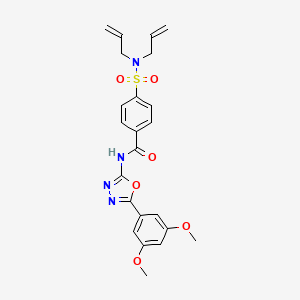

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

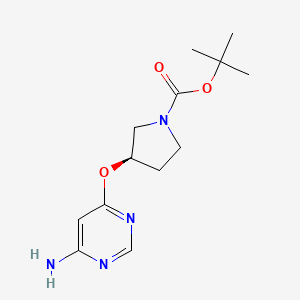

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)

![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)

![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)

![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)